3-Phenylpyridine-N-oxide
Overview
Description
3-Phenylpyridine-N-oxide , also known as 4-Nitro-pyridine N-oxide , is a heterocyclic compound with the chemical formula C₅H₄N₂O₂ . It belongs to the class of pyridine N-oxides, which are versatile reagents with various synthetic applications. These compounds serve as important heterocyclic building blocks, Lewis bases, mild oxidants, and ligands in metal complexes .
Synthesis Analysis
The synthesis of this compound involves the oxidation of the corresponding pyridine compound. Various methods can be employed, including photochemical oxidation, single-electron transfer chemistry, and electrochemical approaches. Researchers have explored its reactivity in the context of radical chemistry and catalysis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a phenyl group attached at the 3-position. The N-oxide functional group (–NO) is located at the nitrogen atom of the pyridine ring. The presence of the N-oxide moiety imparts unique reactivity to this compound .
Chemical Reactions Analysis
Scientific Research Applications
Luminescence and Photophysical Properties
Eu(III) Mixed Ligand Complexes : Research shows that Eu(III) mixed ligand complexes, based on pyridine carboxylic acid N-oxides (including aryl-substituted derivatives), exhibit enhanced luminescence properties. These complexes are significant in optimizing luminescence under various conditions, which can have applications in optical and materials sciences (Lis et al., 2002).
Phosphorescent Iridium Complexes : Iridium complexes incorporating 2-phenylpyridine and its derivatives (such as N-oxide) are used as phosphorescent materials in organic light-emitting diodes (PhOLEDs). These complexes are pivotal in developing high-performance PhOLEDs with bright deep-blue emissions (Seo et al., 2010).
Catalysis and Chemical Reactions
Water Oxidation Catalysis : Bis-phenylpyridine bis-aquo iridium(III) complexes, possibly including N-oxide variants, have been shown to catalyze the oxidation of water efficiently. This catalytic activity is vital in renewable energy applications, like artificial photosynthesis (McDaniel et al., 2008).
Electrophilic Reactions Study : Research on 2-phenyl-3-hydroxypyridine N-oxides provides insights into the orientation and reactivity in electrophilic reactions. Understanding these reactions is crucial in organic synthesis and pharmaceutical chemistry (Smirnov et al., 1973).
Sensing and Detection
Oxygen-Sensitive Films : Novel phosphorescent Ir(III) complexes, including 2-phenylpyridine derivatives, have been developed for creating oxygen-sensitive films. These films are used in gas analysis and dissolved oxygen analysis, indicating their significance in environmental monitoring and industrial applications (Medina-Castillo et al., 2007).
Anion Detection : Lanthanide complexes with N-oxide ligands have been studied for anion detection. Their luminescence properties change significantly in the presence of different anions, making them useful in chemical sensing applications (Charbonnière et al., 2002).
Mechanism of Action
The mechanism of action involves the activation of the N-oxide group through single-electron transfer processes. Upon light irradiation, the adjacent π-system allows direct excitation of the pyridine N-oxide, leading to its photochemistry. This property has garnered interest in organic synthesis and catalysis .
Properties
IUPAC Name |
1-oxido-3-phenylpyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPVXRELOCVRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376766 | |
Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-48-2 | |
Record name | Pyridine, 3-phenyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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